molecular formula C15H13NO3 B14225388 2-acetyl-4-hydroxy-N-phenylbenzamide CAS No. 736145-10-1

2-acetyl-4-hydroxy-N-phenylbenzamide

Cat. No.: B14225388
CAS No.: 736145-10-1
M. Wt: 255.27 g/mol
InChI Key: OKXTWZFBLWZLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzamide, characterized by the presence of an acetyl group at the second position, a hydroxyl group at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-hydroxy-N-phenylbenzamide can be achieved through several methods. One common approach involves the condensation of 2-acetyl-4-hydroxybenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the acetylation of 4-hydroxy-N-phenylbenzamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-acetyl-4-oxo-N-phenylbenzamide.

    Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-phenylbenzamide.

    Substitution: 2-acetyl-4-hydroxy-3-nitro-N-phenylbenzamide (nitration), 2-acetyl-4-hydroxy-3-bromo-N-phenylbenzamide (bromination).

Scientific Research Applications

2-acetyl-4-hydroxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-acetyl-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and acetyl groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-phenylbenzamide: Lacks the acetyl group at the second position.

    2-acetyl-N-phenylbenzamide: Lacks the hydroxyl group at the fourth position.

    N-phenylbenzamide: Lacks both the acetyl and hydroxyl groups.

Uniqueness

2-acetyl-4-hydroxy-N-phenylbenzamide is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

CAS No.

736145-10-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-acetyl-4-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C15H13NO3/c1-10(17)14-9-12(18)7-8-13(14)15(19)16-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,19)

InChI Key

OKXTWZFBLWZLIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.